(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid is a chiral compound with the molecular formula CHNO. It features a methoxy group and an amino group attached to a propanoic acid backbone. This compound is recognized for its potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases. The presence of the amino group contributes to its biological activity, while the methoxy group enhances its solubility and stability.
The chemical reactivity of (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid can be explored through various reactions, including:
These reactions are essential for modifying the compound for specific applications in drug development.
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid exhibits various biological activities. It has been studied for its role as a potential agonist of peroxisome proliferator-activated receptors (PPARs), which are involved in regulating fatty acid storage and glucose metabolism. Additionally, it shows promise in modulating inflammatory pathways and may have implications in treating metabolic disorders and certain types of cancer due to its ability to influence cell proliferation and apoptosis.
The synthesis of (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid typically involves several steps:
The detailed synthetic pathway ensures high yields and purity of the desired compound .
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid has several applications:
Studies on (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid focus on its interactions with various biological targets. Research indicates that it may interact with PPAR receptors, influencing gene expression related to lipid metabolism. Additionally, its effects on inflammatory markers suggest potential interactions with cytokine signaling pathways.
Several compounds share structural similarities with (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminobenzoic Acid | Amino group on a benzene ring | Primarily used in dye manufacturing and as a sunscreen agent. |
3-(4-Aminophenyl)propanoic Acid | Similar propanoic structure but without methoxy | Focused on analgesic properties; less solubility than (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid. |
3-Methyl-4-aminobenzoic Acid | Methyl substitution on the benzene ring | Exhibits different pharmacological profiles; used in anti-inflammatory drugs. |
The uniqueness of (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid lies in its specific combination of functional groups that enhance its biological activity while providing favorable pharmacokinetic properties.
A widely employed method for obtaining enantiomerically pure (S)-3-(4-aminophenyl)-2-methoxypropanoic acid involves resolving racemic mixtures using chiral acids. For example, the racemic intermediate 3-(4-aminophenyl)-2-methoxypropanoic acid can be treated with (S)-(+)-camphor-10-sulfonic acid to form diastereomeric salts. These salts exhibit differential solubility in solvents such as acetone-water mixtures, enabling selective crystallization of the desired (S)-enantiomer. The process achieves ≥98% enantiomeric purity (e.p.) when conducted at 30–35°C with controlled stirring rates, as demonstrated in patent-protected protocols.
Alternative routes leverage asymmetric hydrogenation of α,β-unsaturated precursors. For instance, hydrogenating 3-(4-acetamidophenyl)-2-methoxyacrylic acid over a 5% Pd/C catalyst at 4 atm H₂ pressure yields the saturated (S)-enantiomer with 95% e.p.. This method’s efficiency depends on solvent selection, with methanol-ammonia mixtures providing optimal protonation kinetics to minimize racemization during intermediate isolation.
Recent innovations utilize chiral triflate intermediates derived from D-serine. In one approach, D-serine is converted to a triflate ester, which undergoes Sₙ2 displacement with N-methylpiperazine to install the methoxy group with >99% stereoretention. This strategy, scalable to 80 kg batches, avoids racemic resolution entirely and reduces waste generation by 40% compared to traditional methods.
The PPARγ LBD contains a Y-shaped ligand-binding pocket divided into three branches with distinct physicochemical properties [1] [2]. Branch I (hydrophilic) accommodates acidic head groups like those in thiazolidinediones (TZDs), while branch II (hydrophobic) interacts with aromatic systems. (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid exploits this architecture through:
Crystallographic studies of analogous compounds reveal that this binding mode induces a 10° rotation in helix H12 (AF2 domain), transitioning it from a repressive to active conformation [1] [3]. This repositioning exposes the coactivator-binding groove, enabling recruitment of mediators like PGC-1α [2].
Table 1: Key Interactions of (S)-3-(4-Aminophenyl)-2-Methoxypropanoic Acid with PPARγ LBD
Residue | Interaction Type | Functional Role |
---|---|---|
Ser289 | Hydrogen bond (methoxy) | Stabilizes branch I positioning |
Arg288 | Ionic (carboxylate) | Anchors ligand core |
Phe282/Phe287 | π-π stacking (aminophenyl) | Hydrophobic stabilization |
His449 | Hydrogen bond (methoxy) | Modulates H12 dynamics |
Unlike TZDs that occupy the orthosteric site, (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid exhibits dual binding:
This dual mechanism alters PPARγ’s functional output:
300-ns MD simulations highlight key differences:
Table 2: Dynamic Properties of PPARγ-Ligand Complexes
Metric | (S)-3-(4-Aminophenyl)-2-Methoxypropanoic Acid | Pioglitazone |
---|---|---|
RMSD (Å) | 1.8 ± 0.3 | 2.4 ± 0.5 |
H12 flexibility (°) | 12.7 | 18.9 |
Hydrogen bond persistence (%) | 89 | 72 |
β-sheet distortion (ΔÅ) | 1.2 | 0.4 |
These simulations suggest that (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid stabilizes a unique PPARγ conformation distinct from both full and partial agonists, offering a pathway to fine-tuned transcriptional regulation.
The chemical compound (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid, also known as GED-0507-34 Levo, represents a novel peroxisome proliferator-activated receptor gamma modulator with demonstrated anti-fibrotic properties across multiple tissue types [1] [2]. This aminophenyl-methoxy-propionic acid derivative exhibits a molecular weight of 195.22 g/mol and maintains the Chemical Abstracts Service number 921195-93-9, with the molecular formula C₁₀H₁₃NO₃ [3] [4].
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO₃ |
Molecular Weight (g/mol) | 195.22 |
CAS Number | 921195-93-9 |
IUPAC Name | (2S)-3-(4-Aminophenyl)-2-methoxypropanoic acid |
Chemical Class | Aminophenyl-methoxy-propionic acid derivative |
Stereochemistry | S-enantiomer |
Primary Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) |
Mechanism of Action | PPARγ modulator with anti-fibrotic properties |
The canonical transforming growth factor beta signaling cascade represents the primary molecular pathway through which (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid exerts its anti-fibrotic effects [5] [6]. This compound demonstrates remarkable efficacy in modulating key components of the transforming growth factor beta/Smad pathway, particularly through its interaction with peroxisome proliferator-activated receptor gamma-dependent mechanisms [1] [7].
The transforming growth factor beta signaling initiation occurs when transforming growth factor beta ligands bind to transforming growth factor beta receptor type II, which subsequently recruits and phosphorylates transforming growth factor beta receptor type I, also designated as activin receptor-like kinase 5 [6] [8]. Upon activation, activin receptor-like kinase 5 directly phosphorylates receptor-regulated Smads, specifically Smad2 and Smad3, at their carboxy-terminal serine-serine-any amino acid-serine motifs [5] [9].
The phosphorylated receptor-regulated Smads form heteromeric complexes with the common mediator Smad, Smad4, creating a trimeric structure consisting of two receptor-regulated Smads and one Smad4 molecule [5] [10]. This complex subsequently translocates to the nucleus through a process involving the inactivation of Smad4 nuclear export signals and the activation of nuclear localization sequences [10] [11].
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid disrupts this pathway through multiple distinct mechanisms. The compound significantly reduces the expression of major transforming growth factor beta/Smad pathway components, including transforming growth factor beta itself, Smad3, and other pro-fibrotic mediators such as connective tissue growth factor [1] [7]. Notably, the compound does not prevent Smad2/3 phosphorylation or nuclear accumulation but instead interferes with the recruitment of p300 coactivator to the transcriptional complex [12].
Component | Function | Role in Fibrosis |
---|---|---|
Transforming Growth Factor Beta Receptor Type I (ALK5) | Serine/threonine kinase that phosphorylates receptor-regulated Smads | Activates canonical transforming growth factor beta signaling |
Transforming Growth Factor Beta Receptor Type II | Binds transforming growth factor beta ligand and activates activin receptor-like kinase 5 | Initiates transforming growth factor beta signal transduction |
Smad2 | Receptor-regulated Smad; protective against fibrosis | Competes with Smad3; reduces collagen expression |
Smad3 | Receptor-regulated Smad; promotes fibrosis | Enhances pro-fibrotic gene transcription |
Smad4 (Co-Smad) | Common mediator Smad; nuclear translocation | Essential for nuclear translocation of Smad complex |
Smad6/7 (I-Smads) | Inhibitory Smads; negative feedback regulation | Terminates transforming growth factor beta signaling; prevents excessive fibrosis |
p300/CBP | Transcriptional coactivator; histone acetyltransferase | Required for Smad-dependent collagen gene transcription |
Nuclear Factor Complex | Smad2/3/4 complex regulating gene transcription | Direct regulation of extracellular matrix genes |
The p300 coactivator protein functions as an obligate transcriptional enhancer required for Smad-dependent collagen gene expression [13] [14]. By preventing p300 recruitment, (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid effectively suppresses fibrotic gene expression through epigenetic regulation mechanisms, specifically through inhibition of histone acetylation processes [12] [14].
Research findings demonstrate that (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid treatment results in significant reductions in pro-fibrotic gene expression, including decreases in alpha-smooth muscle actin gene, collagen type I alpha 1 chain, and fibronectin 1 expression levels [1] [7]. Additionally, the compound effectively diminishes protein levels of alpha-smooth muscle actin and collagen I-II, which represent primary markers of tissue fibrosis [1].
The differential roles of Smad2 and Smad3 in fibrogenesis provide additional insight into the compound's mechanism of action. While Smad3 promotes fibrosis through enhanced transcriptional activation of extracellular matrix genes, Smad2 exhibits protective properties by competitively inhibiting Smad3 phosphorylation and nuclear translocation [9] [15]. The compound's ability to modulate this balance contributes to its overall anti-fibrotic efficacy [9].
Epithelial-mesenchymal transition represents a fundamental cellular reprogramming process wherein epithelial cells lose their characteristic features and acquire mesenchymal properties, significantly contributing to tissue fibrosis development [16] [17]. (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid demonstrates potent inhibitory effects on epithelial-mesenchymal transition through peroxisome proliferator-activated receptor gamma-dependent mechanisms [7] [18].
During epithelial-mesenchymal transition, epithelial cells undergo substantial phenotypic changes, including loss of apical-basal polarity, disruption of cell-cell junctions, and reorganization of cytoskeletal structures [16] [19]. These changes enable cells to acquire enhanced migratory capacity, invasiveness, and increased production of extracellular matrix components [19] [20].
The molecular hallmarks of epithelial-mesenchymal transition include downregulation of epithelial markers such as E-cadherin, occludin, claudin-1, and keratin 20, coupled with upregulation of mesenchymal markers including N-cadherin, vimentin, fibronectin, and fibroblast-specific protein 1 [16] [21]. Myofibroblast differentiation markers, particularly alpha-smooth muscle actin and collagen type I alpha 1, become significantly elevated during this transition [22] [23].
Marker Category | Protein/Gene | Expression Change in Epithelial-Mesenchymal Transition | Functional Significance |
---|---|---|---|
Epithelial Markers | E-cadherin (CDH1) | Decreased | Cell-cell adhesion loss |
Epithelial Markers | Occludin (OCLN) | Decreased | Tight junction disruption |
Epithelial Markers | Claudin-1 (CLDN1) | Decreased | Epithelial barrier breakdown |
Epithelial Markers | Keratin 20 (KRT20) | Decreased | Epithelial identity loss |
Mesenchymal Markers | N-cadherin (CDH2) | Increased | Mesenchymal cell adhesion |
Mesenchymal Markers | Vimentin (VIM) | Increased | Cytoskeletal reorganization |
Mesenchymal Markers | Fibronectin (FN1) | Increased | Extracellular matrix component production |
Mesenchymal Markers | Fibroblast-Specific Protein 1 (FSP1) | Increased | Mesenchymal phenotype acquisition |
Myofibroblast Markers | Alpha-Smooth Muscle Actin (α-SMA/ACTA2) | Increased | Contractile phenotype development |
Myofibroblast Markers | Collagen Type I Alpha 1 (COL1A1) | Increased | Fibrotic matrix deposition |
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid effectively blocks transforming growth factor beta-dependent epithelial-mesenchymal transition in intestinal epithelial cell lines [7] [18]. The compound significantly reduces transforming growth factor beta-induced upregulation of mesenchymal markers, including alpha-smooth muscle actin gene and fibronectin 1, while preserving expression of epithelial markers such as glycoprotein A33 and keratin 20 [7].
Mechanistic studies reveal that the compound's anti-epithelial-mesenchymal transition effects depend directly on peroxisome proliferator-activated receptor gamma activation [7]. Pre-treatment with the peroxisome proliferator-activated receptor gamma antagonist GW9662 completely abolishes the compound's ability to reverse transforming growth factor beta-driven epithelial-mesenchymal transition, confirming the peroxisome proliferator-activated receptor gamma-dependent nature of this protective effect [7] [18].
The compound's intervention in epithelial-mesenchymal transition occurs through modulation of key transcriptional regulators. Transforming growth factor beta-induced epithelial-mesenchymal transition involves activation of transcription factors including Snail, Twist, and zinc finger E-box binding homeobox proteins, which directly repress epithelial gene expression while promoting mesenchymal gene programs [24] [20]. (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid interferes with these transcriptional networks through its effects on the transforming growth factor beta/Smad signaling pathway [7].
Immunofluorescence analysis demonstrates that transforming growth factor beta treatment induces de novo synthesis of alpha-smooth muscle actin in one hundred percent of treated epithelial cells, while co-treatment with (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid significantly reduces this myofibroblastic transformation [7] [18]. This finding underscores the compound's potency in preventing the terminal differentiation of epithelial cells into extracellular matrix-producing myofibroblasts.
Extracellular matrix homeostasis requires precise regulation of the balance between matrix synthesis and degradation processes [25] [26]. Matrix metalloproteinases serve as the primary enzymatic mediators of extracellular matrix degradation, while tissue inhibitors of metalloproteinases function as their endogenous regulators [27] [28]. (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid modulates this critical balance through peroxisome proliferator-activated receptor gamma-dependent mechanisms.
Matrix metalloproteinases constitute a family of zinc-dependent endopeptidases capable of degrading all components of the extracellular matrix [29] [30]. These enzymes are classified into distinct functional groups based on their substrate specificity: collagenases (matrix metalloproteinase-1, matrix metalloproteinase-13), gelatinases (matrix metalloproteinase-2, matrix metalloproteinase-9), stromelysins, matrilysins, and membrane-type matrix metalloproteinases [29] [31].
Matrix metalloproteinase-1, also known as collagenase-1, demonstrates the ability to degrade fibrillar collagens including collagen types I, II, and III, which represent the major structural components of fibrotic tissue [29] [32]. Matrix metalloproteinase-2 and matrix metalloproteinase-9, designated as gelatinases A and B respectively, primarily target type IV collagen and gelatin, playing crucial roles in basement membrane remodeling [29] [31].
Enzyme/Inhibitor | Primary Substrates | Role in Fibrosis | Regulation by Peroxisome Proliferator-Activated Receptor Gamma |
---|---|---|---|
Matrix Metalloproteinase-1 (Collagenase-1) | Collagen I, II, III, VII, X | Extracellular matrix degradation; anti-fibrotic | Upregulated |
Matrix Metalloproteinase-2 (Gelatinase A) | Collagen IV, V, VII, X, gelatin | Basement membrane degradation; context-dependent | Complex regulation |
Matrix Metalloproteinase-9 (Gelatinase B) | Collagen IV, V, gelatin | Extracellular matrix remodeling; bidirectional regulation | Context-dependent |
Matrix Metalloproteinase-13 (Collagenase-3) | Collagen I, II, III | Fibrillar collagen degradation; anti-fibrotic | Upregulated |
Tissue Inhibitor of Metalloproteinases-1 | Matrix Metalloproteinase-1, Matrix Metalloproteinase-3, Matrix Metalloproteinase-9 | Pro-fibrotic through matrix metalloproteinase inhibition | Downregulated |
Tissue Inhibitor of Metalloproteinases-2 | Matrix Metalloproteinase-2, Matrix Metalloproteinase-14, pro-Matrix Metalloproteinase-2 | Context-dependent; can be pro- or anti-fibrotic | Variable |
Tissue Inhibitor of Metalloproteinases-3 | Matrix Metalloproteinase-1, Matrix Metalloproteinase-2, Matrix Metalloproteinase-3, Matrix Metalloproteinase-9 | Generally anti-fibrotic | Upregulated |
Tissue Inhibitor of Metalloproteinases-4 | Matrix Metalloproteinase-2, Matrix Metalloproteinase-7, Matrix Metalloproteinase-14 | Limited data; likely anti-fibrotic | Limited data |
Tissue inhibitors of metalloproteinases represent a family of endogenous matrix metalloproteinase inhibitors that play crucial roles in regulating extracellular matrix turnover [28] [33]. The four mammalian tissue inhibitors of metalloproteinases exhibit distinct inhibitory profiles and tissue distribution patterns, with tissue inhibitor of metalloproteinases-1 showing broad matrix metalloproteinase inhibitory activity while tissue inhibitor of metalloproteinases-2 demonstrates more selective targeting [28].
Research demonstrates that (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid significantly modulates matrix metalloproteinase expression and activity through peroxisome proliferator-activated receptor gamma activation [1] [12]. The compound increases the expression of matrix metalloproteinase-2, which plays a protective role in preventing collagen type I synthesis in hepatic stellate cells [32]. Studies using matrix metalloproteinase-2-deficient mice reveal that loss of this enzyme results in almost twofold increases in liver fibrosis, demonstrating its anti-fibrotic properties [32].
Conversely, the compound reduces expression of tissue inhibitor of metalloproteinases-1, which typically functions in a pro-fibrotic manner through inhibition of collagenolytic matrix metalloproteinases [27] [15]. Tubular epithelial cells treated with (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid show decreased tissue inhibitor of metalloproteinases-1 expression alongside increased matrix metalloproteinase-2 activity, resulting in enhanced extracellular matrix degradation capacity [15].
The compound's effects on matrix metalloproteinase regulation extend beyond direct enzymatic activity modulation. Matrix metalloproteinases process numerous bioactive mediators including growth factors, cytokines, chemokines, and cell-surface receptors, thereby influencing broader cellular processes including apoptosis, proliferation, angiogenesis, and immune responses [29] [30]. Through its comprehensive modulation of the matrix metalloproteinase/tissue inhibitor of metalloproteinases system, (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid creates a favorable environment for extracellular matrix degradation and tissue remodeling.
Experimental evidence demonstrates that the compound's matrix metalloproteinase modulatory effects occur in a peroxisome proliferator-activated receptor gamma-dependent manner [34] [35]. Peroxisome proliferator-activated receptor gamma ligands, including (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid, consistently promote matrix metalloproteinase expression while suppressing tissue inhibitor of metalloproteinases production across multiple tissue types and experimental models [34] [35].
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